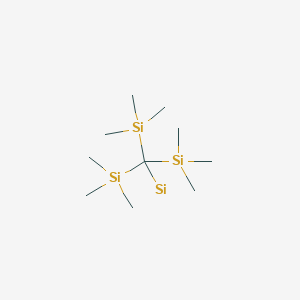![molecular formula C6H8 B14463735 Bicyclo[3.1.0]hex-1(5)-ene CAS No. 66235-53-8](/img/structure/B14463735.png)
Bicyclo[3.1.0]hex-1(5)-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.1.0]hex-1(5)-ene is a bicyclic hydrocarbon with a unique structure characterized by a three-membered ring fused to a five-membered ring. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. It serves as a valuable scaffold in the synthesis of various bioactive molecules and complex natural products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hex-1(5)-ene typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for bicyclo[31The use of photoredox catalysis and blue LED irradiation offers a promising pathway for industrial-scale synthesis due to its efficiency and selectivity .
化学反応の分析
Types of Reactions
Bicyclo[3.1.0]hex-1(5)-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: Substitution reactions, particularly involving halogens, can modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexanes, oxygenated derivatives, and reduced bicyclic compounds .
科学的研究の応用
Bicyclo[3.1.0]hex-1(5)-ene has several scientific research applications, including:
作用機序
The mechanism of action of bicyclo[3.1.0]hex-1(5)-ene and its derivatives involves interactions with specific molecular targets and pathways. For example, compounds containing the bicyclo[3.1.0]hexane moiety can inhibit histone deacetylase, leading to changes in gene expression and potential antitumor effects . Additionally, these compounds can act as antagonists of opioid receptors and dopamine D3 receptors, influencing pain perception and neurological functions .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.2.0]heptane: A bicyclic compound with a seven-membered ring fused to a three-membered ring.
Uniqueness
Bicyclo[3.1.0]hex-1(5)-ene is unique due to its specific ring fusion pattern and the resulting ring strain, which imparts distinct reactivity and properties. This makes it a valuable scaffold for the synthesis of complex molecules and bioactive compounds .
特性
CAS番号 |
66235-53-8 |
|---|---|
分子式 |
C6H8 |
分子量 |
80.13 g/mol |
IUPAC名 |
bicyclo[3.1.0]hex-1(5)-ene |
InChI |
InChI=1S/C6H8/c1-2-5-4-6(5)3-1/h1-4H2 |
InChIキー |
QBEXCTSMXLOGSB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
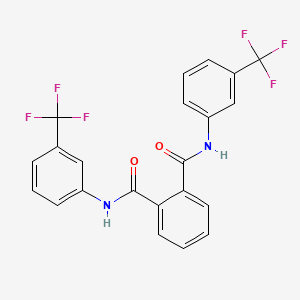
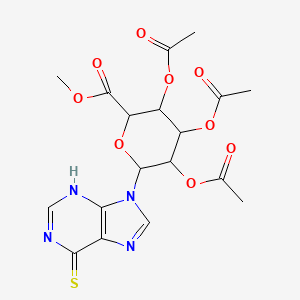
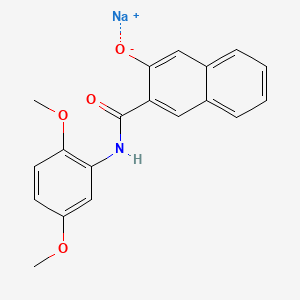
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
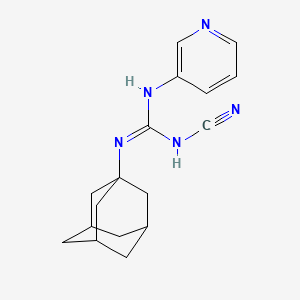
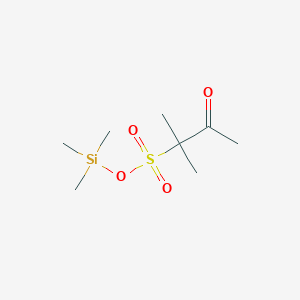
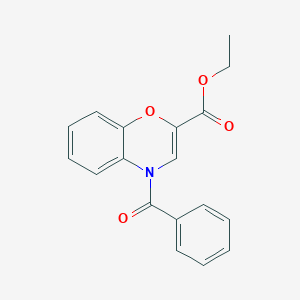
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
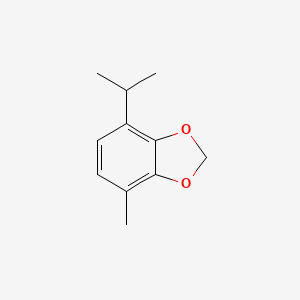

![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
